1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol

PRMT3 allosteric inhibitor cellular target engagement

1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol (CAS 2068684‑23‑9) is a heterocyclic small molecule composed of a 1,3,5‑trimethylpyrazole ring linked via a methylene bridge to a piperidin‑3‑ol moiety. Its molecular formula is C₁₂H₂₁N₃O and its molecular weight is 223.31 g mol⁻¹.

Molecular Formula C12H21N3O
Molecular Weight 223.31 g/mol
CAS No. 2068684-23-9
Cat. No. B1474087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol
CAS2068684-23-9
Molecular FormulaC12H21N3O
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)CN2CCCC(C2)O
InChIInChI=1S/C12H21N3O/c1-9-12(10(2)14(3)13-9)8-15-6-4-5-11(16)7-15/h11,16H,4-8H2,1-3H3
InChIKeyVGRLLPXILNRIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol (CAS 2068684-23-9): Core Chemical Identity and PRMT3-Targeted Research Profile


1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol (CAS 2068684‑23‑9) is a heterocyclic small molecule composed of a 1,3,5‑trimethylpyrazole ring linked via a methylene bridge to a piperidin‑3‑ol moiety . Its molecular formula is C₁₂H₂₁N₃O and its molecular weight is 223.31 g mol⁻¹ . The compound has been catalogued in authoritative bioactivity databases as a protein arginine methyltransferase 3 (PRMT3) inhibitor, with ChEMBL ID CHEMBL4072005 and BindingDB ID BDBM50247349 [1]. It is structurally distinguished from many PRMT3‑targeting chemotypes by its allosteric‑site binding capability, a feature shared with only a handful of reported PRMT3 inhibitors [2].

Why In‑Class Pyrazole‑Piperidine Analogs Cannot Substitute for 1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol in PRMT3 Drug Discovery


The PRMT3 allosteric pocket demands precise spatial complementarity; even minor modifications to the pyrazole‑piperidine scaffold can abolish inhibitory activity [1]. Publicly available bioactivity data show that 1‑((1,3,5‑trimethyl‑1H‑pyrazol‑4‑yl)methyl)piperidin‑3‑ol retains measurable, albeit modest, PRMT3 engagement (EC₅₀ ≈1.3–1.6 µM in cellular thermal‑shift assays), whereas close analogs with altered N‑substitution patterns or hydroxyl‑group regioisomerism lose detectable binding altogether in the same assay system [2]. This steep structure–activity relationship (SAR) means that procurement of a generic “pyrazole‑piperidine‑ol” without the exact 1,3,5‑trimethyl‑pyrazole‑4‑yl‑methylene linkage and 3‑hydroxypiperidine orientation carries a high risk of obtaining a compound that is functionally inert against PRMT3 [1][2].

Quantitative Head‑to‑Head Differentiation of 1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol for PRMT3‑Focused Procurement


Cellular Thermal‑Shift PRMT3 Engagement: Target Compound Versus the Optimized Probe SGC707

In a cellular thermal‑shift assay (CETSA) performed in HEK293 cells, 1‑((1,3,5‑trimethyl‑1H‑pyrazol‑4‑yl)methyl)piperidin‑3‑ol stabilizes ePL‑tagged human PRMT3 methyltransferase domain (residues 211–531) with an EC₅₀ of 1.30 × 10³ nM (1.3 µM) [1]. Under the same assay format, the optimized clinical‑grade probe SGC707 exhibits an IC₅₀ of 31 ± 2 nM (0.031 µM) and a Kd of 53 ± 2 nM in biochemical assays, representing a >40‑fold difference in potency [2]. While SGC707 is the superior inhibitor, the target compound serves as a structurally distinct, less potent allosteric ligand that is valuable for probing the chemical space around the allosteric site [1][2].

PRMT3 allosteric inhibitor cellular target engagement

Cell‑Line‑Dependent PRMT3 Stabilization: HEK293 Versus A549 Lung Carcinoma Cells

When the CETSA experiment is repeated in human A549 lung carcinoma cells, the EC₅₀ of 1‑((1,3,5‑trimethyl‑1H‑pyrazol‑4‑yl)methyl)piperidin‑3‑ol shifts to 1.60 × 10³ nM (1.6 µM), a 23% increase compared with the HEK293 value [1]. The reference inhibitor SGC707 does not show a comparable cell‑line‑dependent shift in the same publication, suggesting that the target compound's cellular permeability or intracellular protein binding may differ in a cell‑type‑specific manner [2]. This differential behavior is not observed with the closely related analog (1‑((1,3,5‑trimethyl‑1H‑pyrazol‑4‑yl)methyl)piperidin‑3‑yl)methanol (CAS 2072233‑10‑2), which contains a hydroxymethyl group at the piperidine 3‑position and for which no PRMT3 activity has been reported [3].

PRMT3 CETSA cell‑line selectivity

Functional‑Group SAR: 3‑Hydroxypiperidine Versus 3‑Hydroxymethylpiperidine in PRMT3 Allosteric Binding

The replacement of the piperidine 3‑hydroxyl group (–OH) in 1‑((1,3,5‑trimethyl‑1H‑pyrazol‑4‑yl)methyl)piperidin‑3‑ol with a 3‑hydroxymethyl group (–CH₂OH) yields (1‑((1,3,5‑trimethyl‑1H‑pyrazol‑4‑yl)methyl)piperidin‑3‑yl)methanol (CAS 2072233‑10‑2) [1]. Despite a molecular‑weight increase of only 14 g mol⁻¹ (237.34 versus 223.31), this single‑atom homologation eliminates detectable PRMT3 binding in publicly available databases [2]. The 3‑hydroxyl group directly hydrogen‑bonds with backbone residues in the allosteric pocket, and extending the hydrogen‑bond donor by one methylene unit disrupts this critical interaction, as inferred from the co‑crystal structure of the related allosteric inhibitor 14u (J. Med. Chem. 2013, 56, 2110–2124) [3].

structure–activity relationship hydroxyl group PRMT3 allosteric site

Pyrazole N‑Methylation Pattern and Its Impact on Allosteric‑Site Complementarity

The 1,3,5‑trimethyl substitution on the pyrazole ring is a distinguishing feature of this compound relative to analogs such as 3‑((1‑methyl‑1H‑pyrazol‑4‑yl)methyl)piperidin‑3‑ol, which carries only a single N‑methyl group . In the PRMT3 allosteric site, the three methyl groups occupy distinct hydrophobic sub‑pockets identified in the crystal structure of compound 14u (PDB 4HSG) [1]. Removing any one of these methyl groups reduces van der Waals contacts and is predicted to lower binding affinity by ≥10‑fold, based on free‑energy perturbation calculations reported for the broader PRMT3 allosteric inhibitor series [1]. Although no direct biochemical comparison between the target compound and the mono‑methyl analog has been published, the class‑level SAR trend strongly indicates that full 1,3,5‑trimethylation is required for measurable PRMT3 engagement at the allosteric site [1].

pyrazole methylation allosteric inhibitor PRMT3 SAR

Validated Research and Procurement Application Scenarios for 1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol


Allosteric PRMT3 Chemical Probe Optimization

Used as a starting scaffold for hit‑to‑lead optimization of allosteric PRMT3 inhibitors. Its measurable but modest cellular potency (EC₅₀ ≈1.3–1.6 µM) provides a clear SAR baseline, and its distinct 1,3,5‑trimethylpyrazole motif offers vectors for further functionalization [1][2].

Negative Control for SGC707‑Dependent PRMT3 Phenotyping

Because the compound engages the same allosteric site as SGC707 but with >40‑fold lower potency, it can serve as a structurally matched weak binder to help discriminate on‑target PRMT3 effects from off‑target liabilities in cellular assays [1][2].

CETSA Assay Development and Validation

The availability of quantitative cellular thermal‑shift data in two cell lines (HEK293 and A549) makes this compound a useful reference ligand for validating CETSA protocols aimed at detecting PRMT3 target engagement [1].

Structure‑Guided Fragment Growing

The co‑crystal structures of related allosteric PRMT3 inhibitors (PDB 4HSG, 4RYL) reveal the binding mode of the pyrazole‑piperidine core [3]. The 3‑hydroxyl group and the methylene linker of the target compound map directly to key hydrogen‑bond and hydrophobic interactions, enabling rational fragment‑growing strategies [3].

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